molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
Key on ui cas rn: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Patent
US06465330B1

Procedure details

100 parts by weight of a 25% ethyl acetate solution of an acrylic copolymer having a weight average molecular weight of 300,000, prepared from 60 parts by weight of butyl acrylate, 10 parts by weight of methyl methacrylate and 30 parts by weight of 2-hydroxyethyl acrylate, was reacted with 7.0 parts by weight of methacryloyloxyethyl isocyanate to thereby obtain an energy radiation curable copolymer. 0.5 part by weight of polyisocyanate compound (Coronate L produced by Nippon Polyurethane Industry Co., Ltd.) and 1.0 part by weight of photopolymerization initiator (Irgacure 184 produced by Ciba Specialty Chemicals K.K.) were mixed with 100 parts by weight, in terms of solid contents, of the energy radiation curable copolymer, thereby obtaining an energy radiation curable pressure sensitive adhesive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=O)C=C.[C:10]([O:15]C)(=O)[C:11]([CH3:13])=[CH2:12].[C:17](OCCO)(=O)[CH:18]=[CH2:19].[C:25](OCCN=C=O)(=O)[C:26](C)=C>C(OCC)(=O)C>[CH2:9]1[CH2:8][CH2:7][C:6]([OH:5])([C:10]([C:11]2[CH:12]=[CH:19][CH:18]=[CH:17][CH:13]=2)=[O:15])[CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to thereby obtain an energy radiation curable copolymer

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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